N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Researchers have synthesized derivatives of pyrazolo[3,4-d]pyrimidine to explore their potential as anticancer and anti-inflammatory agents. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines and for their ability to inhibit enzymes involved in inflammatory processes. For instance, a study reported the synthesis of novel pyrazolopyrimidines derivatives showing significant anti-avian influenza virus activity, indicating the compound's potential in antiviral research as well (Hebishy, Salama, & Elgemeie, 2020). Another research explored the synthesis of benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives for their remarkable antiavian influenza virus activity (Hebishy, Salama, & Elgemeie, 2020).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine has been extensively studied for various pharmacological activities. These studies involve synthesizing a range of compounds by modifying the pyrazolopyrimidine core structure and evaluating their biological activities. The aim is to discover new therapeutic agents with improved efficacy and safety profiles. A notable study demonstrated the synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors, showing potential in the development of new anti-inflammatory drugs (Raffa et al., 2009).
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with some compounds showing activity against various bacterial and fungal strains. This research is crucial in the quest for new antimicrobial agents amid rising antibiotic resistance. For example, a study synthesized 2-benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones and evaluated their in vitro antimicrobial activity, identifying several compounds with significant activity (Abdel-Gawad et al., 2003).
Mechanism of Action
Target of Action
The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide is a part of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as kinase inhibitors, specifically targeting tyrosine kinases . Tyrosine kinases play a crucial role in signal transduction pathways and are often implicated in cancer when dysregulated .
Mode of Action
This compound, as a kinase inhibitor, likely interacts with its targets by binding to the ATP-binding site of the kinase . This prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity . The compound’s pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound can affect multiple oncogenic pathways . For instance, the compound may impact pathways involved in cell proliferation, apoptosis, and angiogenesis, all of which are critical processes in cancer development and progression .
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of tyrosine kinase activity. This could lead to a decrease in cell proliferation, an increase in apoptosis, and a reduction in angiogenesis . These effects could potentially slow or halt the progression of cancer.
Biochemical Analysis
Dosage Effects in Animal Models
The effects of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide vary with different dosages in animal models . At a concentration of 160 µM, two derivatives of the compound were found to increase the cell death rate to 50% .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. It is known to interact with enzymes and cofactors, suggesting that it may be involved in key metabolic processes .
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4/c25-18(12-6-7-15-16(8-12)28-11-27-15)22-23-10-20-17-14(19(23)26)9-21-24(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREATAPKJPUELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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